molecular formula C22H28N4O5S B2545184 N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899744-66-2

N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2545184
CAS No.: 899744-66-2
M. Wt: 460.55
InChI Key: BVNQEMYBEZRCNK-UHFFFAOYSA-N
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Description

N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthetic routes and characterization methods for compounds structurally related to N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a specific reaction pathway, establishing their structures based on comprehensive spectral data and evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Potential Therapeutic Applications

The research into the therapeutic potential of compounds similar to this compound often focuses on their activity against various biological targets. Schroeder et al. (2009) discovered a series of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, showing complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration (Schroeder et al., 2009).

Electrochemical and Electrochromic Properties

In the realm of materials science, compounds with structural features similar to the target molecule have been evaluated for their electrochemical and electrochromic properties. Liou and Chang (2008) synthesized a series of aromatic polyamides containing triphenylamine units, demonstrating their application in electrochromic devices due to their stability and coloration efficiency (Liou & Chang, 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with ampa and 5-ht2 receptors . These receptors play a crucial role in the nervous system, influencing various physiological and psychological processes.

Mode of Action

Compounds with similar structures have been found to elicit effects via activation of ampa and 5-ht2 receptors . This interaction with the receptors could lead to changes in the cellular signaling pathways, affecting the overall function of the cells.

Biochemical Pathways

Similar compounds have been found to alter the mrna levels of the ampa receptor subunits glua1 and glua2, brain-derived neurotrophic factor (bdnf), and mammalian target of rapamycin (mtor) in the hippocampus and prefrontal cortex . These changes could have downstream effects on various cellular processes, including cell survival, growth, and differentiation.

Pharmacokinetics

Similar compounds have been predicted to have acceptable pharmacokinetic/drug-like properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound and its overall therapeutic effect.

Result of Action

Similar compounds have been found to decrease immobility time during the forced swimming test and tail suspension test . These behavioral changes suggest potential antidepressant effects.

Properties

IUPAC Name

N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-17-7-9-20(10-8-17)32(29,30)26(22(28)25-13-11-24(2)12-14-25)16-21(27)23-18-5-4-6-19(15-18)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNQEMYBEZRCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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